molecular formula C15H18ClNO B13102100 (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride

Cat. No.: B13102100
M. Wt: 263.76 g/mol
InChI Key: VQJGBXAIBLSRCR-PFEQFJNWSA-N
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Description

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is characterized by the presence of an amino group, two phenyl rings, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.

    Reaction Conditions: The key step involves the reaction of the chiral precursor with benzaldehyde under basic conditions to form the intermediate compound.

    Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a suitable catalyst to reduce the double bonds and form the desired product.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.

    Catalysis: Efficient catalysts are used to speed up the reaction and improve yield.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethanol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3,3-diphenylpropan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.

    Diphenylmethanol: A structurally similar compound with different functional groups.

    Benzhydrol: Another related compound with similar chemical properties.

Uniqueness

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry.

Biological Activity

(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is a chiral amino alcohol known for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, with the molecular formula CHClNO and a molecular weight of 271.76 g/mol, features both an amino and a hydroxyl group, which are critical for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). It has been shown to modulate neurotransmitter release and uptake, influencing pathways related to mood, cognition, and pain perception. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, enhancing its versatility in biological contexts .

Key Interactions

  • Neurotransmitter Systems : The compound may influence serotonin and norepinephrine pathways, which are crucial for mood regulation.
  • Enzyme Modulation : It acts as a ligand in enzyme-substrate interactions, potentially affecting enzyme activity and stability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have explored the compound's potential anticancer effects. For example, modifications of similar diphenyl compounds have shown significant cytotoxicity against breast cancer cells while exhibiting low toxicity on normal cells. This suggests that structural analogs of this compound could be developed as effective anticancer agents .

2. Neurological Effects

Given its structural similarity to biologically active molecules targeting the CNS, this compound is being investigated for therapeutic applications in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at neurological disorders .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various synthesized compounds related to this compound on MCF-7 breast cancer cells. Results indicated that modifications could enhance cytotoxic effects while minimizing side effects compared to established drugs like Tamoxifen .

Case Study 2: Neuropharmacological Potential
Research on compounds with similar structures has demonstrated their ability to influence neurotransmitter dynamics. The modulation of serotonin and norepinephrine systems could lead to improved therapeutic outcomes in mood disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundBiological ActivityMechanism of Action
(S)-2-Amino-3,3-diphenylpropan-1-ol HClAnticancer, Neurological effectsModulates neurotransmitter systems
(R)-2-Amino-3,3-diphenylpropan-1-olEnzyme inhibitionInteracts with enzyme active sites
1,3-Diphenylpropan-1-oneCytotoxicity against cancer cellsInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

(2S)-2-amino-3,3-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-;/m1./s1

InChI Key

VQJGBXAIBLSRCR-PFEQFJNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N.Cl

Origin of Product

United States

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